N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Description
N-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a synthetic small molecule characterized by a bicyclic 4,5,6,7-tetrahydrobenzo[d]isoxazole core linked to a cyclohexyl group substituted with a pyrazine-2-yloxy moiety. The compound’s stereochemistry (1r,4r) indicates a rigid trans-configuration of the cyclohexyl ring, which likely enhances binding specificity in biological systems. While direct data on its physical properties (e.g., melting point, solubility) are unavailable, its molecular formula (inferred from structural analogs) approximates C₁₉H₂₁N₃O₃, with a molecular weight near 340–350 g/mol . The tetrahydrobenzoisoxazole scaffold is associated with kinase inhibition and metabolic stability, while the pyrazine substituent may enhance solubility and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-18(17-14-3-1-2-4-15(14)25-22-17)21-12-5-7-13(8-6-12)24-16-11-19-9-10-20-16/h9-13H,1-8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLNGHSBQZHHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC3CCC(CC3)OC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide involves multiple steps:
Initial Formation: The synthesis begins with the preparation of the cyclohexyl-pyrazine intermediate. This is typically achieved through a nucleophilic substitution reaction, where a pyrazine compound reacts with a cyclohexyl halide in the presence of a base.
Cyclization: The intermediate is then subjected to cyclization conditions, which involves the formation of the benzo[d]isoxazole ring. This step usually requires specific reagents and catalysts to facilitate the cyclization process.
Final Assembly: The final step involves the introduction of the carboxamide group. This is achieved through a condensation reaction, where the carboxamide group is attached to the cyclohexyl-pyrazine intermediate, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods:
Batch Reactor Synthesis: Using batch reactors, the synthesis steps are carried out in large-scale batches, ensuring consistent quality and yield.
Continuous Flow Synthesis: This method allows for a more streamlined process, reducing reaction times and improving overall efficiency. The continuous flow of reactants through the reactor ensures a steady production rate.
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also be reduced, forming reduced variants of the compound.
Substitution: The compound undergoes substitution reactions, where different functional groups can replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typically used for reduction reactions.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex compounds.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Applied in the development of new materials and chemical products.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide exerts its effects involves binding to specific molecular targets:
Receptor Binding: The compound interacts with various receptors, modulating their activity and influencing cellular pathways.
Enzyme Inhibition: It acts as an inhibitor of specific enzymes, blocking their activity and altering metabolic processes.
Signal Transduction: The compound affects signal transduction pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of cyclohexyl-linked heterocyclic carboxamides. Key analogs and their distinguishing features are outlined below:
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Substituent Effects: Pyrazine vs. Pyridine: Pyrazine’s dual nitrogen atoms offer additional hydrogen-bonding sites compared to pyridine, which may enhance target affinity .
Molecular Weight and Drug-Likeness :
- The target compound’s higher molecular weight (~340–350 g/mol) compared to morpholine (306.36 g/mol) and thiophene (303.4 g/mol) analogs may impact bioavailability, though its bicyclic structure could mitigate solubility challenges .
Pharmacological Implications
- Metabolic Stability : Pyrazine and pyrazolo-oxazine substituents are associated with resistance to cytochrome P450 metabolism, extending half-life .
Biological Activity
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclohexyl ring, a pyrazinyl group, and a tetrahydrobenzoisoxazole moiety. Its molecular formula is with a molecular weight of approximately 341.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Preliminary studies indicate that this compound may function as a modulator of specific receptors or enzymes involved in various physiological processes. The unique combination of functional groups suggests potential interactions with:
- Enzymes : Such as cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory responses.
- Receptors : Potential activity against receptors involved in pain and inflammation pathways.
Pharmacological Studies
Research has highlighted several pharmacological activities associated with this compound:
- Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines by inhibiting critical pathways such as BRAF(V600E) and EGFR signaling.
- Anti-inflammatory Effects : Studies indicate significant inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is essential to compare it with similar pyrazole derivatives known for their pharmacological properties:
| Compound Name | Activity Type | Reference |
|---|---|---|
| Pyrazole Derivative A | Antitumor | |
| Pyrazole Derivative B | Anti-inflammatory | |
| Pyrazole Derivative C | Antimicrobial |
Study 1: Antitumor Efficacy
A study evaluated the effects of similar pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity, particularly when used in combination with doxorubicin. This synergy highlights the potential for this compound to enhance treatment efficacy in resistant cancer types.
Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory properties, compounds similar to the target molecule were shown to inhibit LPS-induced NO production effectively. The study identified key structural features that contributed to their potency against iNOS and COX-2 expression.
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activity of this compound. Key areas for future studies include:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- In vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.
- Clinical Trials : Exploring the efficacy in human subjects through well-designed clinical trials.
Q & A
Q. What synthetic methodologies are reported for constructing the isoxazole-carboxamide core in this compound?
The isoxazole ring can be synthesized via ruthenium-catalyzed rearrangements of 4-alkylidene-isoxazol-5-ones, as demonstrated in gram-scale protocols. Key intermediates include pyrazine-substituted cyclohexanol derivatives, which are coupled to the tetrahydrobenzo[d]isoxazole scaffold using carboxamide-forming reactions. Characterization via H/C NMR and crystallography (CCDC deposition) is critical for structural validation .
Q. Which analytical techniques are essential for verifying stereochemical purity of the (1r,4r)-cyclohexyl moiety?
X-ray crystallography (e.g., CCDC2154188) is definitive for confirming stereochemistry. Complementary methods include NOE NMR experiments to assess spatial proximity of protons and chiral HPLC to resolve enantiomeric impurities. Elemental analysis validates synthetic purity, as shown in studies of analogous N-aryl-3-oxobutanamides .
Q. How are safety protocols adapted for handling pyrazine-containing intermediates during synthesis?
While direct safety data for this compound is limited, structurally similar pyrazine derivatives require precautions against inhalation and dermal exposure. Consult toxicity databases for pyrazine analogs, and implement fume hoods, gloves, and emergency medical protocols as outlined in safety sheets for related compounds .
Advanced Research Questions
Q. What strategies optimize regioselectivity in pyrazine-cyclohexyl ether coupling reactions?
Regioselectivity is controlled by steric and electronic effects. For example, using bulky protecting groups on the pyrazine nitrogen directs etherification to the 2-position. Catalytic systems like ytterbium triflate (Yb(OTf)) enhance reaction efficiency, as demonstrated in ultrasonic-assisted syntheses of N-aryl isoxazolones .
Q. How can conflicting spectral data (e.g., NMR vs. XRD) be resolved during structural elucidation?
Cross-validation with multiple techniques is critical. If NMR signals suggest non-planar conformations, compare with XRD-derived torsion angles. For elemental composition discrepancies, use high-resolution mass spectrometry (HRMS) alongside combustion analysis, as applied in studies of pyrazoline-thiazole hybrids .
Q. What computational approaches predict the biological target engagement of this compound?
Molecular docking studies using crystal structures of homologous enzymes (e.g., kinases or cyclooxygenase analogs) can identify potential binding pockets. Pair this with molecular dynamics simulations to assess ligand-receptor stability, as done for pyrazole-thiazole derivatives with anti-inflammatory activity .
Q. How are in vitro-in vivo efficacy discrepancies addressed for this class of compounds?
Pharmacokinetic profiling (e.g., microsomal stability assays) identifies metabolic liabilities. Structural modifications, such as fluorination of the pyrazine ring or cyclohexyl group, can enhance bioavailability. Comparative studies between rodent models and human cell lines are recommended, following protocols for related isoxazole-carboxamides .
Notes
- Stereochemical descriptors (e.g., 1r,4r) must be rigorously validated to prevent activity misinterpretation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
